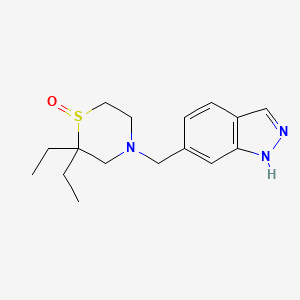
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide is a complex organic compound that features a thiazinane ring with an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Moiety: This can be achieved through the cyclization of ortho-nitroaniline derivatives.
Thiazinane Ring Formation: The thiazinane ring is synthesized by reacting diethylamine with appropriate sulfur-containing reagents.
Coupling Reaction: The indazole moiety is then coupled with the thiazinane ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can occur at the indazole moiety.
Substitution: Various substitution reactions can be performed on the indazole ring and the thiazinane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced indazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-diethyl-4-(1H-indazol-5-ylmethyl)-1,4-thiazinane 1-oxide
- 2,2-diethyl-4-(1H-indazol-7-ylmethyl)-1,4-thiazinane 1-oxide
Uniqueness
- Structural Differences : The position of the indazole moiety can significantly affect the compound’s properties.
- Functional Properties : Unique electronic and steric properties due to the specific arrangement of functional groups.
Propiedades
IUPAC Name |
2,2-diethyl-4-(1H-indazol-6-ylmethyl)-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-3-16(4-2)12-19(7-8-21(16)20)11-13-5-6-14-10-17-18-15(14)9-13/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBMTRWLNRVGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCS1=O)CC2=CC3=C(C=C2)C=NN3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














